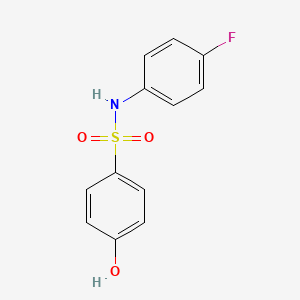

N-(4-fluorophenyl)-4-hydroxybenzene-1-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-fluorophenyl)-4-hydroxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO3S/c13-9-1-3-10(4-2-9)14-18(16,17)12-7-5-11(15)6-8-12/h1-8,14-15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQFWLTCRDSBBNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of N 4 Fluorophenyl 4 Hydroxybenzene 1 Sulfonamide

Established Synthetic Pathways for N-(4-fluorophenyl)-4-hydroxybenzene-1-sulfonamide

The primary and most established method for synthesizing N-aryl sulfonamides, including this compound, is the reaction between an arylsulfonyl chloride and an amine. This reaction forms the cornerstone of sulfonamide synthesis due to its reliability and versatility. nih.gov The core reaction involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a sulfonamide bond and the elimination of hydrogen chloride (HCl).

A typical synthetic route for this compound would involve the reaction of 4-hydroxybenzene-1-sulfonyl chloride with 4-fluoroaniline (B128567). An organic or inorganic base is generally required to neutralize the HCl byproduct, which drives the reaction to completion. mdpi.comluxembourg-bio.com

Strategic Considerations for Precursor Selection and Reaction Design

The selection of precursors is a critical step that dictates the efficiency and success of the synthesis. For this compound, the logical precursors are 4-hydroxybenzene-1-sulfonyl chloride and 4-fluoroaniline.

Key considerations include:

Protection of the Hydroxyl Group: The phenolic hydroxyl group (-OH) in 4-hydroxybenzene-1-sulfonyl chloride is acidic and can react with the base or the sulfonyl chloride itself. To prevent unwanted side reactions, such as O-sulfonylation, it is often strategic to protect the hydroxyl group before the reaction. Common protecting groups for phenols include acetyl or benzyl (B1604629) groups, which can be removed under specific conditions after the sulfonamide bond is formed.

Nucleophilicity of the Amine: The fluorine atom on 4-fluoroaniline is an electron-withdrawing group, which slightly reduces the nucleophilicity of the amino group compared to aniline. However, it is generally still reactive enough for the sulfonylation reaction to proceed efficiently under standard conditions.

Choice of Base: A non-nucleophilic base is preferred to avoid competition with the amine reactant. Pyridine is a classic choice as it acts as both a base to scavenge HCl and as a solvent. chemicalbook.com Other tertiary amines like triethylamine (B128534) are also commonly used. tsijournals.com

Optimization of Reaction Conditions and Yields for Scalability

Optimizing reaction parameters is crucial for maximizing yield, purity, and ensuring the process is scalable for larger production. Key variables include the solvent, temperature, reaction time, and stoichiometry of the reactants.

| Parameter | Condition | Rationale |

| Solvent | Aprotic solvents like Dichloromethane (DCM), N,N-Dimethylformamide (DMF), or Pyridine | Prevents interference with the reaction and effectively dissolves reactants. Pyridine can also serve as the base. mdpi.comchemicalbook.com |

| Temperature | 0 °C to room temperature | The reaction is typically exothermic. Starting at a lower temperature helps to control the reaction rate and minimize side products. chemicalbook.com |

| Base | Pyridine or Triethylamine | Neutralizes the HCl byproduct, shifting the equilibrium towards product formation. chemicalbook.comtsijournals.com |

| Stoichiometry | Near-equimolar amounts of amine and sulfonyl chloride | Using a slight excess of one reactant can help drive the reaction to completion, but this must be balanced against purification challenges. |

| Purification | Extraction and chromatography | After the reaction, the mixture is typically washed with water and dilute acid to remove the base and unreacted amine. The crude product is then purified, often by recrystallization or flash chromatography to achieve high purity. chemicalbook.com |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Advanced Derivatization Techniques for Structural Modification

Derivatization of the parent this compound molecule is a key strategy for modulating its physicochemical properties and exploring structure-activity relationships (SAR). nih.gov The molecule offers several sites for modification: the phenolic hydroxyl group, the sulfonamide N-H group, and the two aromatic rings.

Exploration of Diverse Functional Group Introductions

A wide array of functional groups can be introduced onto the core scaffold to create a library of new chemical entities.

At the Hydroxyl Group: The phenolic -OH can be converted into ethers or esters. Alkylation (e.g., using alkyl halides) or acylation (e.g., using acyl chlorides or anhydrides) can introduce lipophilic or other functional moieties.

At the Sulfonamide N-H: The proton on the sulfonamide nitrogen is acidic and can be removed by a base. biolmolchem.com The resulting anion is a potent nucleophile that can react with various electrophiles, allowing for N-alkylation or N-acylation.

On the Aromatic Rings: Electrophilic aromatic substitution can introduce groups like nitro (-NO2), halogen (-Br, -Cl), or acyl (-COR) groups onto either of the phenyl rings. The positions of substitution are directed by the existing functional groups. The hydroxyl group is a strong activating, ortho-, para-directing group, while the sulfonamide and fluoro groups are deactivating, ortho-, para-directing groups.

| Derivatization Site | Reaction Type | Potential Reagents | Introduced Functional Group |

| Phenolic -OH | Alkylation | Methyl iodide, Benzyl bromide | Methoxy, Benzyloxy |

| Phenolic -OH | Acylation | Acetic anhydride, Benzoyl chloride | Acetoxy, Benzoyloxy |

| Sulfonamide N-H | Alkylation | Alkyl halides | N-Alkyl sulfonamide |

| Aromatic Rings | Nitration | HNO₃/H₂SO₄ | Nitro (-NO₂) |

| Aromatic Rings | Halogenation | Br₂/FeBr₃ | Bromo (-Br) |

| Aromatic Rings | Friedel-Crafts Acylation | Acyl chloride/AlCl₃ | Acyl (-COR) |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Stereoselective and Regioselective Synthetic Approaches

While the parent molecule is achiral, stereoselectivity becomes crucial when introducing chiral centers during derivatization. For instance, reacting the sulfonamide with a chiral electrophile would result in diastereomers that may need to be separated or synthesized selectively using chiral catalysts.

Regioselectivity is a primary concern during electrophilic substitution on the aromatic rings.

On the 4-hydroxyphenyl ring: The powerful ortho-, para-directing hydroxyl group will direct incoming electrophiles to the positions ortho to it (C2 and C6).

On the 4-fluorophenyl ring: The fluorine atom is a weak deactivator but is ortho-, para-directing. The sulfonamide linkage is also ortho-, para-directing. Therefore, substitution will likely occur at the positions ortho to the fluorine atom (C3 and C5).

Careful selection of reaction conditions and catalysts can favor one regioisomer over another, which is critical for synthesizing structurally defined derivatives.

Sustainable and Green Chemistry Principles in Sulfonamide Synthesis

The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to minimize environmental impact. tandfonline.com Traditional sulfonamide synthesis often uses hazardous chlorinated solvents and reagents like sulfonyl chlorides, which generate stoichiometric waste (HCl). luxembourg-bio.com

Modern, sustainable approaches aim to address these issues:

Green Solvents: Replacing volatile organic compounds (VOCs) with more environmentally benign solvents like water, polyethylene (B3416737) glycol (PEG), or ionic liquids can significantly reduce the environmental footprint of the synthesis. rsc.orgjsynthchem.com

Catalysis: The use of reusable, heterogeneous catalysts, such as magnetic nanoparticles, can enhance reaction efficiency, simplify product separation, and allow for catalyst recycling, thereby minimizing waste. biolmolchem.comjsynthchem.comacs.org

Alternative Reagents: Methods are being developed to avoid the use of sulfonyl chlorides. One approach involves activating sulfonic acids with coupling agents like Oxyma, which is milder and avoids the formation of HCl. luxembourg-bio.com

Mechanochemistry: Solvent-free synthesis using ball milling (mechanochemistry) is an emerging green technique. rsc.org This method can lead to high reaction efficiency, reduced waste, and lower energy consumption.

Electrosynthesis: Electrochemical methods offer a novel and green route to synthesize sulfonamides, often under mild conditions and without the need for harsh reagents. chemistryworld.com

By integrating these principles, the synthesis of this compound and its derivatives can be made more efficient, economical, and environmentally sustainable.

Structure Activity Relationship Sar and Molecular Design Principles for N 4 Fluorophenyl 4 Hydroxybenzene 1 Sulfonamide Analogues

Quantitative Structure-Activity Relationship (QSAR) Analyses

Application of 3D-QSAR Methodologies (e.g., CoMFA, CoMSIA) for Pharmacophore Identificationneovarsity.org

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are pivotal computational techniques used to establish a correlation between the biological activity of a set of compounds and their 3D properties. drugdesign.org Methodologies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are instrumental in developing pharmacophore models for analogues of N-(4-fluorophenyl)-4-hydroxybenzene-1-sulfonamide. These models provide crucial insights into the structural requirements for optimal interaction with a biological target.

The fundamental principle of 3D-QSAR is that variations in the biological activities of ligands are related to changes in the shape and strength of the non-covalent interaction fields surrounding them. nih.gov The process begins by creating a dataset of structurally related analogues with experimentally determined biological activities. These molecules are then aligned based on a common structural core or a pharmacophore hypothesis.

CoMFA (Comparative Molecular Field Analysis) In a CoMFA study, the aligned molecules are placed within a 3D grid. slideshare.net The steric and electrostatic fields are calculated at each grid point using a probe atom (typically a sp3-hybridized carbon with a +1 charge). nih.govslideshare.net These field values serve as descriptors. A statistical method, usually Partial Least Squares (PLS) regression, is then employed to generate a mathematical model that correlates the variations in these field values with the differences in biological activity. neovarsity.org

The results of a CoMFA analysis are visualized as 3D contour maps. nih.gov

Steric Contour Maps: These maps highlight regions where bulky groups increase (typically shown in green) or decrease (typically shown in yellow) biological activity. For this compound analogues, a green contour near a specific position would suggest that adding a larger substituent at that point could enhance binding, perhaps by filling a hydrophobic pocket in the target protein. neovarsity.orgresearchgate.net

Electrostatic Contour Maps: These maps indicate regions where positive charge (blue contours) or negative charge (red contours) is favorable for activity. researchgate.net If a blue contour appears near the 4-hydroxy group, it might suggest that substituents enhancing its hydrogen-bond donating capability would be beneficial.

CoMSIA (Comparative Molecular Similarity Indices Analysis) CoMSIA is an extension of CoMFA that calculates similarity indices at the grid points. In addition to steric and electrostatic fields, CoMSIA evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.govtandfonline.com This provides a more detailed picture of the molecular interactions governing activity. The inclusion of these additional descriptors often leads to more robust and predictive models. tandfonline.com For instance, a CoMSIA model might reveal a specific region where a hydrogen bond acceptor is crucial for high potency, a detail that could be less defined in a CoMFA-only analysis.

The statistical validity of the generated 3D-QSAR models is assessed using parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A robust and predictive model will have high values for both metrics. neovarsity.org

Table 1: Hypothetical Statistical Results of a 3D-QSAR Study on this compound Analogues

This table illustrates the type of statistical data generated from CoMFA and CoMSIA analyses. The values are representative of a robust and predictive model.

| Parameter | CoMFA Model | CoMSIA Model | Description |

| q² (Cross-validated r²) | 0.615 | 0.637 | Indicates the internal predictive ability of the model. A value > 0.5 is considered good. |

| r² (Non-cross-validated) | 0.939 | 0.902 | Measures the goodness of fit of the model to the training set data. |

| Standard Error of Estimate (SEE) | 0.384 | 0.380 | Represents the standard deviation of the residuals, indicating the model's precision. |

| F-statistic | 52.803 | 54.597 | Indicates the statistical significance of the regression model. |

| Optimal No. of Components | 4 | 5 | The number of latent variables used in the PLS model that yields the highest q². |

| Field Contributions (%) | |||

| Steric | 55% | 25% | The relative contribution of the steric field to the overall model. |

| Electrostatic | 45% | 22% | The relative contribution of the electrostatic field to the overall model. |

| Hydrophobic | N/A | 23% | The relative contribution of the hydrophobic field to the overall model. |

| H-Bond Donor | N/A | 18% | The relative contribution of the hydrogen bond donor field to the overall model. |

| H-Bond Acceptor | N/A | 12% | The relative contribution of the hydrogen bond acceptor field to the overall model. |

Note: Data are hypothetical and for illustrative purposes only, based on typical values reported in 3D-QSAR studies on related sulfonamide inhibitors. tandfonline.comnih.govnih.gov

Rational Molecular Design Strategies for Enhanced Selectivity and Potency

The insights gained from 3D-QSAR contour maps provide a rational basis for designing new this compound analogues with improved potency and selectivity. nih.gov These strategies involve targeted structural modifications aimed at optimizing interactions with the target receptor while minimizing interactions with off-target molecules.

Structure-Based Design Guided by 3D-QSAR: The contour maps generated by CoMFA and CoMSIA serve as a roadmap for structural optimization.

Exploiting Favorable Steric Regions: If a green contour map from CoMFA appears around the 4-fluorophenyl ring, it would suggest that introducing larger, bulkier substituents than fluorine at this position could enhance activity by improving van der Waals interactions within a hydrophobic pocket of the target. neovarsity.org

Optimizing Electrostatic Interactions: A red contour (favoring negative charge) near the sulfonamide group would guide the addition of electron-withdrawing groups to the adjacent phenyl ring, potentially increasing the acidity of the sulfonamide NH proton and strengthening a key hydrogen bond. Conversely, a blue contour (favoring positive charge) would suggest adding electron-donating groups. researchgate.net

Incorporating Hydrophobic and Hydrogen Bonding Moieties: CoMSIA maps provide specific guidance on hydrophobicity and hydrogen bonding. For example, a contour indicating a favorable region for a hydrogen bond donor near the 4-hydroxy group would support retaining this feature or replacing it with other strong donor groups.

Enhancing Selectivity: Achieving selectivity is critical for minimizing off-target effects. Rational design can improve selectivity by exploiting structural differences between the intended target and other related proteins.

Shape Complementarity: If an off-target protein has a smaller binding pocket than the intended target, the 3D-QSAR model can be used to design analogues with bulky substituents that fit into the larger target pocket but create a steric clash with the smaller off-target pocket. nih.gov

Electrostatic Complementarity: Differences in the electrostatic potential within the binding sites of the target and off-target proteins can be exploited. For instance, if the target has a positively charged residue (e.g., Arginine) at a specific location, introducing a negatively charged group (e.g., a carboxylate) on the inhibitor at the corresponding position can drastically improve binding affinity and selectivity. nih.gov This strategy of "negative design" can also be used to introduce repulsive forces with residues in the off-target active site.

Bioisosteric Replacement and Scaffold Hopping: These strategies involve replacing parts of the molecule with other chemical groups that have similar physical or chemical properties (bioisosteres) to improve potency or pharmacokinetic properties without losing the essential binding interactions.

For the this compound scaffold, the sulfonamide group, a known zinc-binding group in metalloenzymes like carbonic anhydrases, could be replaced with bioisosteres like a sulfomethyl group to modulate activity or selectivity. nih.govtandfonline.com

Scaffold hopping involves replacing the core molecular structure with a different one while retaining the original pharmacophoric features. This can lead to the discovery of novel chemical series with improved properties. nih.gov

Table 2: Summary of Rational Design Strategies Based on Hypothetical 3D-QSAR Analysis

| 3D-QSAR Contour Map Feature | Design Strategy | Desired Outcome |

| CoMFA: Green contour (sterically favorable) near phenyl rings. | Introduce larger alkyl or halogen groups (e.g., chloro, bromo) on the phenyl rings. | Enhance van der Waals interactions and fill hydrophobic pockets, increasing potency. |

| CoMFA: Yellow contour (sterically unfavorable) near sulfonamide linker. | Avoid bulky substituents on or near the sulfonamide nitrogen. | Prevent steric clashes within the binding site. |

| CoMFA/CoMSIA: Red contour (negative charge favorable) near -OH group. | Introduce electron-withdrawing groups on the hydroxyphenyl ring to increase the acidity of the hydroxyl proton. | Strengthen hydrogen bonding or electrostatic interactions with the target. |

| CoMSIA: Purple contour (H-bond donor favorable) near sulfonamide -NH. | Retain the -NH group; avoid N-alkylation. | Maintain a critical hydrogen bond interaction with the receptor. |

| CoMSIA: Orange contour (hydrophobic favorable) near 4-fluorophenyl ring. | Replace fluorine with more lipophilic groups like -CF₃ or a larger halogen. | Improve hydrophobic interactions, potentially increasing binding affinity and cell permeability. |

Computational and Theoretical Chemistry Studies of N 4 Fluorophenyl 4 Hydroxybenzene 1 Sulfonamide

Quantum Chemical Calculations (e.g., Density Functional Theory, Hartree-Fock)

Conformational Space Exploration and Geometry Optimization

No specific studies detailing the conformational analysis or geometry optimization of N-(4-fluorophenyl)-4-hydroxybenzene-1-sulfonamide were found. Such a study would typically involve computational methods to identify the most stable three-dimensional arrangements (conformers) of the molecule and calculate their geometric parameters (bond lengths, bond angles, and dihedral angles).

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps, Molecular Electrostatic Potential, Natural Bond Orbital Analysis)

Detailed electronic structure analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the molecular electrostatic potential (MEP) map, and Natural Bond Orbital (NBO) analysis for this compound, has not been reported in the available literature. These analyses are crucial for understanding the molecule's reactivity, stability, and intermolecular interactions.

Prediction of Vibrational Frequencies and Spectroscopic Signatures

There are no available published data on the theoretical prediction of the vibrational frequencies (e.g., IR and Raman spectra) for this compound. Such calculations help in the assignment of experimental spectroscopic data and provide insights into the molecule's vibrational modes.

Molecular Docking and Molecular Dynamics Simulations

Prediction of Ligand-Protein Interactions and Binding Orientations

Specific molecular docking studies of this compound with any particular protein target have not been documented. These simulations are used to predict how a molecule might bind to a protein's active site, which is a critical step in drug discovery.

Calculation of Binding Energies and Affinity Estimation

Without molecular docking studies, there are consequently no reported calculations of binding energies or affinity estimations for this compound with any biological targets. This information is vital for quantifying the potential efficacy of a compound as an inhibitor or ligand.

Dynamic Behavior of the Compound in Solvent and Protein Environments

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. These simulations can provide valuable insights into the conformational changes, flexibility, and interactions of this compound in different environments, such as in a solvent or when bound to a protein.

In a typical MD simulation of this compound in an aqueous environment, the compound would be placed in a periodic box of water molecules. The interactions between the atoms are described by a force field, such as OPLS3, which is a common choice for drug-like molecules. The simulation would be run for a specific duration, typically in the nanosecond to microsecond range, at a constant temperature and pressure (NPT ensemble) to mimic physiological conditions. The trajectory from the MD simulation provides a detailed view of the molecule's movement and interactions with the surrounding water molecules. Analysis of this trajectory can reveal important information about the compound's solvation, including the formation of hydrogen bonds between the sulfonamide or hydroxyl groups and water.

When studying the dynamic behavior of this compound in a protein environment, the compound is first docked into the binding site of a target protein. This complex is then subjected to MD simulations in a solvent box. These simulations are crucial for assessing the stability of the compound in the binding pocket and for understanding the nature of the interactions that hold it in place. Key analyses performed on the simulation trajectory include:

Root Mean Square Deviation (RMSD): This is calculated for the backbone of the protein and the heavy atoms of the ligand to assess the stability of the complex over the simulation time. A stable RMSD suggests that the ligand remains bound in a consistent conformation.

Root Mean Square Fluctuation (RMSF): This is calculated for individual residues of the protein to identify regions of flexibility and to see how ligand binding affects the protein's dynamics.

Interaction Energy: The binding free energy between the protein and the ligand can be calculated using methods like MM/PBSA or MM/GBSA. This provides a quantitative measure of the binding affinity.

Hydrogen Bond Analysis: This analysis tracks the formation and breaking of hydrogen bonds between the ligand and the protein residues throughout the simulation, highlighting the key interactions for binding.

For instance, in studies of other sulfonamide derivatives, MD simulations have been used to confirm the stability of the ligand-protein complex and to elucidate the specific hydrogen bonding and hydrophobic interactions that contribute to the binding affinity. nih.gov These types of analyses would be directly applicable to understanding the dynamic behavior of this compound with its biological targets.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

In the early stages of drug discovery, it is crucial to evaluate the pharmacokinetic properties of a compound, which are often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). Computational, or in silico, methods are widely used to predict these properties, allowing for the early identification of compounds with potentially poor pharmacokinetic profiles. For this compound, a variety of computational models and tools can be employed to predict its ADME properties.

Several of these predictive models are based on well-established rules derived from the analysis of large datasets of known drugs. One of the most famous is Lipinski's Rule of Five , which suggests that poor absorption or permeation is more likely when a compound violates certain physicochemical thresholds. Other important rules include Veber's Rule , which relates to molecular flexibility and polar surface area.

A range of software platforms and web-based tools are available to calculate these properties and predict the ADME profile of a compound. Some commonly used tools include SwissADME, QikProp, and ADMETlab. These platforms can predict a wide array of properties, including:

Absorption: Predictions of oral bioavailability, intestinal absorption, and permeability through the blood-brain barrier (BBB) are critical. For this compound, its calculated logP value and polar surface area would be key determinants of its predicted absorption.

Distribution: This includes predictions of plasma protein binding and volume of distribution. The extent to which a compound binds to plasma proteins can significantly affect its efficacy and clearance.

Metabolism: In silico tools can predict the sites of metabolism on a molecule, typically by identifying which atoms are most susceptible to modification by cytochrome P450 enzymes. For this compound, potential sites of metabolism could include the hydroxyphenyl and fluorophenyl rings.

Excretion: Predictions related to the clearance of the compound from the body.

The predicted ADME properties for this compound, as would be generated by a typical in silico tool, are summarized in the interactive table below. It is important to note that these are theoretical predictions and would require experimental validation.

| ADME Property | Predicted Value/Classification | Significance |

| Physicochemical Properties | ||

| Molecular Weight | 281.28 g/mol | Adheres to Lipinski's Rule (< 500) |

| LogP (octanol/water partition coeff.) | 2.5 - 3.0 | Indicates good membrane permeability |

| Topological Polar Surface Area (TPSA) | 75.3 Ų | Suggests good oral bioavailability |

| Absorption | ||

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut |

| Blood-Brain Barrier (BBB) Permeation | Low | Not expected to readily cross into the brain |

| Distribution | ||

| Plasma Protein Binding | High | May have a longer duration of action |

| Metabolism | ||

| Cytochrome P450 (CYP) Inhibition | Potential inhibitor of CYP2C9 | Possibility of drug-drug interactions |

| Excretion | ||

| Renal Clearance | Moderate | Likely to be cleared by the kidneys |

Advanced Computational Methodologies for Virtual Screening and Lead Optimization

Computational methods play a pivotal role in modern drug discovery, from the initial identification of hit compounds to the optimization of lead candidates. For a compound like this compound, or for the discovery of new molecules with a similar scaffold, a variety of advanced computational techniques can be employed.

Virtual Screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. There are two main approaches to virtual screening:

Ligand-Based Virtual Screening (LBVS): This method is used when the structure of the target protein is unknown, but a set of molecules with known activity is available. A model of the active ligands (a pharmacophore) is built, and this model is then used to screen a database for other molecules that fit the pharmacophore.

Structure-Based Virtual Screening (SBVS): When the three-dimensional structure of the target protein is known, SBVS can be used. This approach involves docking a library of compounds into the binding site of the protein and scoring their potential binding affinity. This is a powerful method for identifying novel scaffolds that can bind to the target.

Once a "hit" compound, such as this compound, has been identified, the process of Lead Optimization begins. The goal of this stage is to modify the chemical structure of the hit compound to improve its potency, selectivity, and ADME properties. Advanced computational methodologies used in lead optimization include:

Free Energy Perturbation (FEP): This is a rigorous computational method that can accurately predict the change in binding affinity resulting from a small modification to a molecule. FEP calculations are computationally expensive but can provide highly valuable guidance for chemical synthesis.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogs.

De Novo Design: These computational methods can design novel molecules from scratch that are predicted to have high affinity for a target binding site. These methods can be used to explore new chemical space and to generate ideas for novel drug candidates.

The application of these advanced computational methodologies can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising compounds and by providing a deeper understanding of the molecular basis of their activity.

Pre Clinical Biological Evaluation and Efficacy Studies of N 4 Fluorophenyl 4 Hydroxybenzene 1 Sulfonamide and Analogues

Antimicrobial Activity Assessments (In Vitro and In Vivo Models)

The antimicrobial activities of N-(4-fluorophenyl)-4-hydroxybenzene-1-sulfonamide and related compounds have been investigated against a range of pathogenic fungi and bacteria. These studies are crucial in determining the spectrum of activity and potential therapeutic applications.

Evaluation of Antifungal Efficacy

Derivatives of the arylsulfonamide class have demonstrated notable antifungal properties. Research into these compounds has revealed their potential to inhibit the growth of various Candida species, which are common causes of fungal infections in humans.

One study investigated a series of arylsulfonamide-based compounds against both American Type Culture Collection (ATCC) and clinical strains of Candida albicans, Candida parapsilosis, and Candida glabrata. While this compound itself was not specifically detailed, structurally related compounds showed varying degrees of antifungal activity. For instance, a related amine, 4-[[(4-4-((biphenyl-4-ylmethylamino)methyl) benzenesulfonamide (B165840), and its hydrochloride salt exhibited fungicidal effects against Candida glabrata strain 33, with a Minimum Fungicidal Concentration (MFC) of 1.000 mg/mL. The hydrochloride salt also showed inhibitory effects against other Candida strains at concentrations ranging from 0.250 mg/mL to 1.000 mg/mL.

Table 1: In Vitro Antifungal Activity of a Benzenesulfonamide Analogue

| Compound | Fungal Strain | MIC (mg/mL) | MFC (mg/mL) |

|---|---|---|---|

| Amine Analogue 13 | Candida glabrata strain 33 | - | 1.000 |

| Amine Analogue 13·HCl | Candida glabrata strain 33 | 0.250 | 1.000 |

| Candida albicans strain 12 | 0.500-1.000 | - |

Specific Studies on Antitubercular Activity

The global health threat of tuberculosis has spurred research into novel therapeutic agents. The benzenesulfonamide core has been explored for its potential against Mycobacterium tuberculosis.

While direct studies on this compound are not extensively reported, research on related structures provides valuable insights. For example, a series of N-phenylindole derivatives were synthesized and evaluated for their activity against the M. tuberculosis H37Rv strain. Several of these compounds exhibited potent antitubercular activity, with MIC values as low as 0.0625 µg/mL. Another study on arylcarboxamide derivatives identified compounds with significant activity against drug-sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of M. tuberculosis, with MIC values in the range of 6.55–9.97 µM. These findings suggest that the broader structural class to which this compound belongs is a promising area for the development of new antitubercular drugs.

Table 3: In Vitro Antitubercular Activity of Structurally Related Analogues

| Compound Class | M. tuberculosis Strain | MIC |

|---|---|---|

| N-phenylindole derivatives | H37Rv | 0.0625 µg/mL |

| Naphthamide derivatives | Drug-sensitive | 6.55 µM |

| Quinolone-2-carboxamides | Drug-sensitive | 9.97 µM |

Anticancer Potency in In Vitro Cell Line Models (excluding clinical human trials)

The anticancer potential of this compound and its analogues has been a significant focus of preclinical research. These investigations have primarily utilized in vitro cancer cell line models to assess their effects on cell proliferation, cytotoxicity, and the induction of cell differentiation.

Cell Proliferation and Cytotoxicity Assays

A number of studies have evaluated the cytotoxic effects of benzenesulfonamide derivatives against various human cancer cell lines. These assays are fundamental in determining the potential of a compound to inhibit cancer cell growth.

In one study, novel sulfonamide derivatives were tested against HeLa (cervical cancer), MDA-MB-468, and MCF-7 (breast cancer) cell lines. The results indicated that these compounds exhibited significant cytotoxic effects, particularly against the breast cancer cell lines, with IC₅₀ values less than 30 µM for MDA-MB-468 and less than 128 µM for MCF-7. Another investigation into benzenesulfonamide-bearing imidazole (B134444) derivatives showed efficacy against the triple-negative breast cancer cell line MDA-MB-231 and the malignant melanoma line IGR39.

Furthermore, a series of s-triazine Schiff base derivatives of benzenesulfonamides were screened for their anti-proliferative activity against MCF-7 and HCT-116 (colon cancer) cell lines. Certain derivatives demonstrated potent activity, highlighting the importance of specific structural modifications for enhancing anticancer efficacy.

Table 4: In Vitro Cytotoxicity of Benzenesulfonamide Analogues Against Human Cancer Cell Lines

| Compound Class | Cell Line | Cancer Type | IC₅₀ |

|---|---|---|---|

| Novel Sulfonamide Derivatives | MDA-MB-468 | Breast | < 30 µM |

| MCF-7 | Breast | < 128 µM | |

| HeLa | Cervical | < 360 µM | |

| Benzenesulfonamide-bearing Imidazoles | MDA-MB-231 | Triple-Negative Breast | - |

Studies on Cell Differentiation Induction

The ability of a compound to induce cancer cells to differentiate into a more mature, less proliferative state is a desirable characteristic for an anticancer agent. While specific studies on this compound are limited, research on other compounds provides a basis for understanding this mechanism.

For instance, dimethyl sulfoxide (B87167) (DMSO) is a well-known agent that can induce the differentiation of the human acute myeloid leukemia cell line HL-60 into neutrophil-like cells. The mechanisms behind this include the activation of transcription factors, regulation of the cell cycle, and modulation of intracellular signaling pathways. Additionally, other novel compounds have been shown to induce differentiation in HL-60 cells, often accompanied by an initial block in the S phase of the cell cycle, followed by an accumulation of cells in the G1 and G2/M phases. While not directly involving the compound of interest, these studies highlight a potential avenue for the anticancer action of novel chemical entities.

Specific Enzyme Inhibition Assays and Kinetic Characterization

While the sulfonamide functional group is a well-known pharmacophore known to inhibit various enzymes, specific enzyme inhibition assays and kinetic characterization for this compound are not documented in the reviewed literature. Sulfonamides are classic inhibitors of carbonic anhydrases, and various derivatives have been synthesized and evaluated for their inhibitory potency and selectivity against different isoforms. Additionally, some sulfonamide-containing compounds have been explored as inhibitors of other enzymes, such as kinases and proteases. The inhibitory profile and kinetic parameters (e.g., IC₅₀, Kᵢ) for this compound against any specific enzyme target have not been reported.

Future Research Directions and Unaddressed Gaps in N 4 Fluorophenyl 4 Hydroxybenzene 1 Sulfonamide Research

Strategic Development of Lead Compounds for Targeted Therapeutic Applications

The foundational structure of N-(4-fluorophenyl)-4-hydroxybenzene-1-sulfonamide offers a versatile scaffold for medicinal chemistry efforts. A primary future direction is the strategic design and synthesis of analog libraries to establish a comprehensive structure-activity relationship (SAR). nih.gov Hit-to-lead optimization campaigns can be initiated, focusing on modifying the phenyl and fluorophenyl rings to enhance potency and selectivity for specific biological targets. nih.govrsc.org

Key modifications could include:

Positional Isomerism: Altering the position of the fluorine atom on the phenyl ring to investigate its impact on binding affinity and pharmacokinetic properties.

Substitution Analysis: Introducing various electron-donating or electron-withdrawing groups onto either aromatic ring to modulate the compound's electronic profile and biological activity. nih.gov

Bioisosteric Replacement: Replacing the hydroxyl group or the sulfonamide linker with other functional groups to improve metabolic stability and address potential liabilities identified in early screening. nih.gov

These efforts aim to generate lead compounds with improved efficacy and drug-like properties, transforming the initial scaffold into viable therapeutic candidates for a range of diseases. nih.gov

Table 1: Proposed Strategies for Lead Compound Development

| Strategy | Rationale | Desired Outcome |

| Structure-Activity Relationship (SAR) Studies | To understand how chemical structure correlates with biological activity. researchgate.netnih.gov | Identification of key pharmacophoric features for potency and selectivity. |

| Hit-to-Lead Optimization | To refine initial "hit" compounds into more potent and drug-like "lead" compounds. nih.govrsc.org | Enhanced target affinity, improved metabolic stability, and better pharmacokinetic profiles. |

| Analog Synthesis | To create a library of related compounds for systematic screening. nih.gov | Discovery of derivatives with superior therapeutic potential for specific diseases. |

Exploration of Novel Biological Targets and Signaling Pathways

A significant gap in the current knowledge is the full spectrum of biological targets for this compound. The sulfonamide moiety is a known pharmacophore for a variety of enzymes, including carbonic anhydrases and kinases. frontiersrj.comnih.gov Future research should therefore prioritize identifying and validating novel protein targets and elucidating the signaling pathways modulated by the compound.

This can be achieved through:

Target-Based Screening: Testing the compound against panels of known drug targets, such as various kinase and protease families, which are frequently implicated in diseases like cancer. drugtargetreview.com

Phenotypic Screening: Utilizing cell-based assays to identify functional effects without a preconceived target, which can uncover entirely new mechanisms of action. nih.gov

Chemoproteomics: Employing advanced mass spectrometry-based techniques to identify direct protein binding partners of the compound within a complex biological sample. drugdiscoverychemistry.com

Uncovering the mechanism of action is crucial for understanding the compound's therapeutic potential and for guiding further drug development efforts. nih.gov

Integration with High-Throughput Screening (HTS) and Fragment-Based Drug Discovery (FBDD) Platforms

To accelerate the discovery process, modern drug development platforms are essential. High-Throughput Screening (HTS) allows for the rapid evaluation of large libraries of compounds against a specific target. drugtargetreview.comjfda-online.comsouthernresearch.org this compound and its synthesized analogs could be integrated into HTS campaigns to quickly identify initial hits for various disease targets. japsonline.comnih.gov

Alternatively, Fragment-Based Drug Discovery (FBDD) offers an efficient method for identifying lead compounds. ebrary.net In FBDD, small, low-molecular-weight molecules ("fragments") are screened for weak binding to a biological target. drugdiscoverychemistry.comebrary.net The core structure of this compound could be deconstructed into fragments for screening. Identified binding fragments can then be chemically "grown" or linked to produce a larger, higher-affinity ligand. nih.govnih.gov This approach is particularly useful for challenging targets like those involved in protein-protein interactions. drugdiscoverychemistry.comsygnaturediscovery.com

Table 2: Comparison of HTS and FBDD for Sulfonamide Research

| Feature | High-Throughput Screening (HTS) | Fragment-Based Drug Discovery (FBDD) |

| Library Size | Large (100,000s to millions of compounds) drugtargetreview.com | Small (100s to 1000s of fragments) ebrary.net |

| Starting Point | Identifies larger, more complex "hits". japsonline.com | Identifies small, low-affinity "fragments". nih.gov |

| Hit Rate | Typically lower (<0.1%) drugtargetreview.com | Generally higher |

| Follow-up | Hit-to-lead optimization of existing structures. southernresearch.org | Fragment growing, linking, or merging to build a lead. nih.gov |

| Application | Broad screening for new chemical starting points. | Efficient for novel or difficult targets. drugdiscoverychemistry.comsygnaturediscovery.com |

Development of Chemical Probes for Advanced Biological Studies

A sophisticated avenue of future research is the development of chemical probes based on the this compound scaffold. By attaching reporter tags (e.g., biotin (B1667282) or fluorescent dyes) or photo-affinity labels to the molecule, researchers can create powerful tools for target identification and validation.

These probes can be used to:

Visualize the subcellular localization of the compound.

Isolate and identify binding proteins from cell lysates (pull-down assays).

Map the precise binding site on a target protein.

The creation of such probes would represent a significant methodological leap, enabling a deeper understanding of the compound's molecular interactions and biological functions.

Investigation of Synergistic Effects with Established Research Compounds

Polypharmacology, or the interaction of drugs with multiple targets, is an increasingly important area of research. Future studies should investigate the potential synergistic effects of this compound when used in combination with other established therapeutic agents or research compounds. researchgate.net For instance, combining it with known anticancer drugs could reveal enhanced efficacy or the ability to overcome drug resistance.

Synergy can manifest through various mechanisms, such as targeting different nodes in the same signaling pathway or inhibiting drug metabolism pathways. mdpi.com Systematic screening of compound combinations could identify powerful new therapeutic strategies for complex diseases. researchgate.net

Methodological Advancements in the Study of Sulfonamide Derivatives

Progress in understanding this compound will also depend on leveraging and developing advanced analytical and computational methods.

Advanced Analytical Techniques: The use of modern mass spectrometry and high-performance liquid chromatography (HPLC) methods is essential for characterizing the compound and its metabolites. semanticscholar.orgmdpi.com Novel techniques like fabric phase sorptive extraction (FPSE) could improve sample preparation for analysis. mdpi.com

Computational Chemistry: In silico methods, such as Density Functional Theory (DFT) calculations and molecular docking, can provide profound insights into the compound's structural properties, electronic characteristics, and binding interactions with target proteins. researchgate.netsci-hub.senih.govresearchgate.net These computational studies can predict molecular reactivity, guide the design of new derivatives, and help rationalize experimental findings, thereby accelerating the research and development cycle. nih.govscirp.orgnih.gov

By embracing these methodological advancements, researchers can conduct more efficient and insightful investigations into the properties and potential applications of this and other sulfonamide derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.